(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a substitution reaction using 2,4-dichlorobenzene as a starting material.
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving pyridine-3-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols, amines
Substitution products: Derivatives with substituted groups at the dichlorophenyl moiety
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for the development of enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol: This compound shares the dichlorophenyl and imidazole moieties but lacks the pyridine ring.
Oxiconazole nitrate: A similar compound with antifungal properties, containing the dichlorophenyl and imidazole groups.
Uniqueness
(2Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and potential applications. The combination of the dichlorophenyl, imidazole, and pyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C17H11Cl2N3O |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H11Cl2N3O/c18-13-3-4-14(15(19)9-13)17(23)16(22-7-6-21-11-22)8-12-2-1-5-20-10-12/h1-11H/b16-8- |
InChI Key |
GVTJUSROWZXILI-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3 |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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